5-(Difluoromethyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC17265998
Molecular Formula: C6H5F2NO2
Molecular Weight: 161.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5F2NO2 |
---|---|
Molecular Weight | 161.11 g/mol |
IUPAC Name | 5-(difluoromethyl)furan-2-carboxamide |
Standard InChI | InChI=1S/C6H5F2NO2/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H2,9,10) |
Standard InChI Key | YBPDGXWEJDIWHH-UHFFFAOYSA-N |
Canonical SMILES | C1=C(OC(=C1)C(=O)N)C(F)F |
Introduction
5-(Difluoromethyl)furan-2-carboxamide is an organic compound that features a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, substituted with a difluoromethyl group and an amide functional group. This compound has garnered significant interest in synthetic organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Synthesis and Reactivity
The synthesis of 5-(difluoromethyl)furan-2-carboxamide typically involves several key steps, which can be optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis may be employed to reduce reaction times. The compound's reactivity is attributed to its functional groups, allowing for various chemical modifications to enhance biological activity or alter physicochemical properties.
Biological Activity and Potential Applications
Preliminary studies suggest that 5-(difluoromethyl)furan-2-carboxamide exhibits notable biological activity, particularly in medicinal chemistry. It is hypothesized to interact with specific molecular targets, such as enzymes or receptors involved in various disease pathways. The presence of the difluoromethyl group may contribute to its potential anti-inflammatory or anticancer properties, although further research is needed to elucidate its mechanisms of action and therapeutic potential.
Potential Biological Activity | Description |
---|---|
Anti-inflammatory | Potential due to difluoromethyl group. |
Anticancer | Requires further research to confirm. |
Enzyme/Receptor Interaction | Hypothesized to interact with specific molecular targets. |
Comparison with Similar Compounds
Several compounds share structural similarities with 5-(difluoromethyl)furan-2-carboxamide, including:
-
5-(Trifluoromethyl)furan-2-carboxamide: Contains a trifluoromethyl group instead of difluoromethyl, known for enhanced metabolic stability.
-
N-(Furan-2-ylmethyl)furan-2-carboxamide: Furan substitution on both sides, lacks fluorinated groups but retains the furan core.
-
5-Fluoro-furan-2-carboxamide: Contains a single fluorine atom, simpler structure with potentially different reactivity.
Compound | Structural Features | Unique Aspects |
---|---|---|
5-(Trifluoromethyl)furan-2-carboxamide | Trifluoromethyl group | Enhanced metabolic stability |
N-(Furan-2-ylmethyl)furan-2-carboxamide | Furan substitution on both sides | Lacks fluorinated groups |
5-Fluoro-furan-2-carboxamide | Single fluorine atom | Simpler structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume